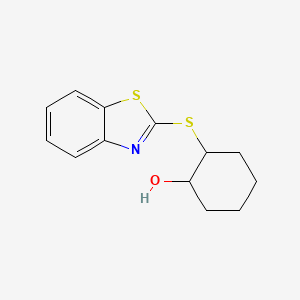
3-(cyclopentylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione
説明
3-(cyclopentylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is also known as CPP-115 and belongs to the class of GABA aminotransferase inhibitors.
作用機序
CPP-115 inhibits the activity of GABA aminotransferase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA, which leads to the inhibition of neuronal activity. This mechanism of action makes CPP-115 a potential treatment for several neurological disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of GABA in the brain, which leads to the inhibition of neuronal activity. This can result in several biochemical and physiological effects such as reduced anxiety, improved cognitive function, and decreased seizure activity. CPP-115 has also been shown to have a low potential for abuse and addiction, making it a safer alternative to other drugs used for the treatment of neurological disorders.
実験室実験の利点と制限
CPP-115 has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. It also has a low potential for toxicity and side effects, making it a safer alternative to other drugs used for the treatment of neurological disorders. However, CPP-115 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. It also requires further studies to determine its efficacy and safety for the treatment of neurological disorders.
将来の方向性
There are several future directions for the study of CPP-115. One potential direction is to further investigate its potential therapeutic applications for neurological disorders such as epilepsy, anxiety, and addiction. Another direction is to study its potential to improve cognitive function and memory. Furthermore, studies can be conducted to determine the long-term effects of CPP-115 and its potential for drug interactions. Overall, CPP-115 has significant potential for the development of new treatments for neurological disorders.
科学的研究の応用
CPP-115 has been extensively studied for its potential therapeutic applications. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that inhibits the activity of neurons. This makes CPP-115 a potential treatment for several neurological disorders such as epilepsy, anxiety, and addiction. CPP-115 has also been studied for its potential to improve cognitive function and memory.
特性
IUPAC Name |
3-(cyclopentylamino)-1-(3-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-5-4-8-13(9-11)18-15(19)10-14(16(18)20)17-12-6-2-3-7-12/h4-5,8-9,12,14,17H,2-3,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQZWBIYTGOANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentylamino)-1-(3-methylphenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![15-oxo-6,21-dioxa-14-azahexacyclo[16.2.1.0~1,16~.0~2,14~.0~3,7~.0~8,13~]henicosa-8,10,12,19-tetraene-17-carboxylic acid](/img/structure/B4069748.png)
![2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4069752.png)
![2-[({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4069758.png)
![3-(cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4069763.png)
![1-(4-isopropylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4069767.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-mesitylbenzamide](/img/structure/B4069770.png)
![N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4069778.png)
![{2-[3-(ethoxycarbonyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]phenoxy}acetic acid](/img/structure/B4069789.png)
![4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4069794.png)
![4-{5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4069795.png)
![2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4069805.png)
![2-{[2-(benzylthio)propanoyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4069807.png)
![N-allyl-2-{[N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4069814.png)